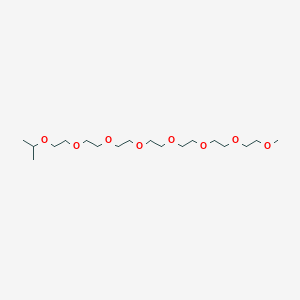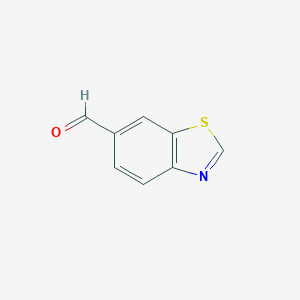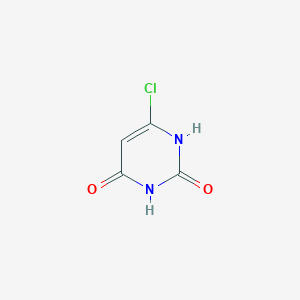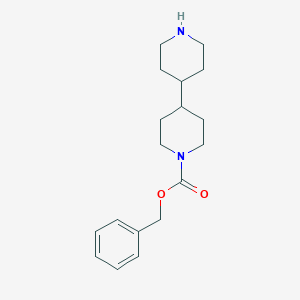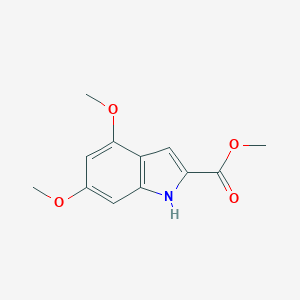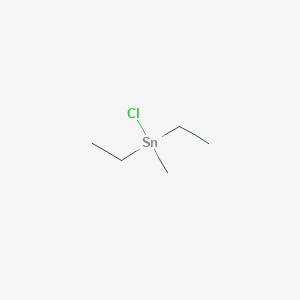![molecular formula C4H11N3S B025784 Thiourea,N-[(dimethylamino)methyl]- CAS No. 109858-55-1](/img/structure/B25784.png)
Thiourea,N-[(dimethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-[(dimethylamino)methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C5H12N2S. Thiourea, N-[(dimethylamino)methyl]- has been used in various fields, including chemistry, biology, and medicine, due to its diverse applications.
Mécanisme D'action
Thiourea, N-[(dimethylamino)methyl]- acts as a reducing agent and a ligand in various chemical reactions. It can also form complexes with metal ions, which can be used in catalytic reactions. In biological and medical research, thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Thiourea, N-[(dimethylamino)methyl]- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help prevent cell damage. In addition, thiourea, N-[(dimethylamino)methyl]- has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Thiourea, N-[(dimethylamino)methyl]- has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also a versatile compound that can be used in various chemical reactions. However, thiourea, N-[(dimethylamino)methyl]- has some limitations. It is a toxic compound that can cause harm if not handled properly. It is also a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
Thiourea, N-[(dimethylamino)methyl]- has several potential future directions. It can be used in the development of new drugs for cancer treatment, due to its ability to inhibit the growth of cancer cells. It can also be used in the development of new catalysts for chemical reactions, due to its unique properties. In addition, thiourea, N-[(dimethylamino)methyl]- can be used in the development of new materials, due to its ability to form complexes with metal ions.
Conclusion
Thiourea, N-[(dimethylamino)methyl]- is a versatile compound that has been widely used in scientific research. It has unique properties that make it useful in various fields, including chemistry, biology, and medicine. Thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells. It has several advantages for lab experiments, but it also has some limitations. Thiourea, N-[(dimethylamino)methyl]- has several potential future directions, including the development of new drugs, catalysts, and materials.
Méthodes De Synthèse
Thiourea, N-[(dimethylamino)methyl]- can be synthesized by reacting thiourea with formaldehyde and dimethylamine. The reaction takes place in an aqueous solution under acidic conditions. The yield of the reaction is high, and the product is obtained in a pure form after recrystallization.
Applications De Recherche Scientifique
Thiourea, N-[(dimethylamino)methyl]- has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a reducing agent in organic synthesis, and as a catalyst in various chemical reactions. In addition, thiourea, N-[(dimethylamino)methyl]- has been used in biological and medical research due to its unique properties.
Propriétés
Numéro CAS |
109858-55-1 |
|---|---|
Nom du produit |
Thiourea,N-[(dimethylamino)methyl]- |
Formule moléculaire |
C4H11N3S |
Poids moléculaire |
133.22 g/mol |
Nom IUPAC |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
Clé InChI |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)CN=C(N)S |
SMILES |
CN(C)CNC(=S)N |
SMILES canonique |
CN(C)CNC(=S)N |
Synonymes |
Thiourea, [(dimethylamino)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



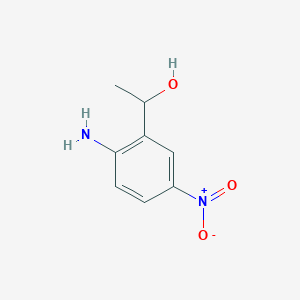
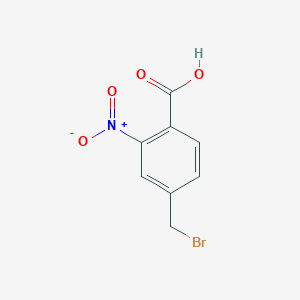
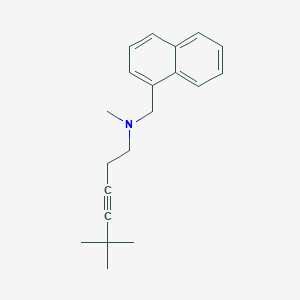
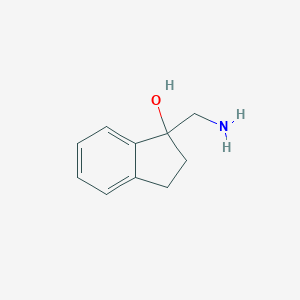
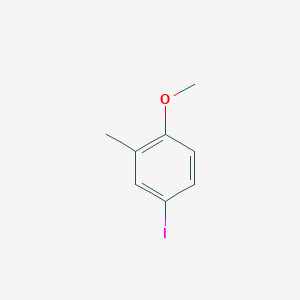
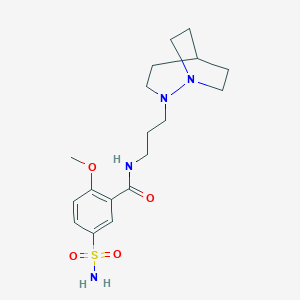
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
